1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a furan ring, a hydroxypropyl group, and a methoxyphenethyl group
Preparation Methods
The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of furan-2-carbaldehyde with a suitable hydroxypropylamine derivative, followed by the introduction of the methoxyphenethyl group through a urea formation reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Chemical Reactions Analysis
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea can be compared with other similar compounds such as:
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-phenethylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-(Thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea: Contains a thiophene ring instead of a furan ring, potentially altering its chemical properties and applications.
1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea: Has a shorter hydroxyalkyl chain, which may influence its solubility and reactivity.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(21,15-4-3-11-23-15)12-19-16(20)18-10-9-13-5-7-14(22-2)8-6-13/h3-8,11,21H,9-10,12H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQFEXUZFLXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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